9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
The compound is a derivative of pyrimido[2,1-f]purine, which is a type of purine. Purines are fundamental structures in life, forming part of key biomolecules like DNA, RNA, and ATP .
Molecular Structure Analysis
The compound likely contains a pyrimido[2,1-f]purine core, which is a fused ring structure consisting of a pyrimidine ring and an imidazole ring .Scientific Research Applications
Potential Treatment of Neurodegenerative Diseases
One study highlights the synthesis of tetrahydropyrimido[2,1-f]purinediones with various substituents, targeting adenosine receptors and monoamine oxidases, which are crucial in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Compounds with certain substituents showed potent monoamine oxidase B (MAO-B) inhibition and dual-target inhibition of A1/A2A adenosine receptors, suggesting potential for additive or synergistic effects in treating neurodegeneration (Koch et al., 2013).
Antagonists for Adenosine Receptors
Research into tricyclic pyrimido- and pyrazinoxanthines examined their affinity for adenosine receptors (ARs), revealing several compounds with potent antagonistic activity against A1 AR, indicating potential therapeutic uses in conditions where modulation of adenosine receptor activity is beneficial (Szymańska et al., 2016).
Anti-inflammatory Activity
Another study focused on substituted analogues based on the pyrimidopurinedione ring system, demonstrating anti-inflammatory activity in models of chronic inflammation. This suggests their potential as safer alternatives to existing anti-inflammatory drugs due to lower side-effect profiles (Kaminski et al., 1989).
Mechanism of Action
Target of Action
The compound “9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a pyrimidine derivative. Pyrimidine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways, depending on their specific targets. For example, some pyrimidine derivatives are known to inhibit DNA synthesis, affecting cell proliferation .
Pharmacokinetics
The properties of a compound can be influenced by its chemical structure, and pyrimidine derivatives are generally well absorbed and distributed in the body .
Result of Action
Depending on their targets, pyrimidine derivatives can have various effects, such as inhibiting cell growth or inducing cell death .
properties
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-6-12(11(2)9-10)21-7-4-8-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-6,9H,4,7-8H2,1-3H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQLEMMLBXQFBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16589921 |
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